Syk-IN-11
Description
Properties
CAS No. |
1491150-77-6 |
|---|---|
Molecular Formula |
C18H22N8O |
Molecular Weight |
366.42 |
IUPAC Name |
5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1 |
InChI Key |
FPQNRXITKTZFMF-NWDGAFQWSA-N |
SMILES |
N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Syk-IN-11; Syk IN 11; SykIN11; Syk-inhibitor-11; Syk inhibitor 11; Syk inhibitor-11; |
Origin of Product |
United States |
Molecular Mechanisms of Syk Activation and Downstream Signal Transduction
Structural Basis of Syk Activity and Regulation
Syk exists in an autoinhibited conformation in its resting state. uniprot.orgnih.govnih.gov This autoinhibition is maintained by intramolecular interactions between its regulatory region, which includes the tandem SH2 domains and interdomains A and B (linker regions), and the catalytic kinase domain. uniprot.orgnih.govnih.gov
SH2 Domain-Mediated Interactions and Immunoreceptor Tyrosine-based Activation Motif (ITAM) Recognition
A primary mechanism for initiating Syk activation involves the interaction of its tandem SH2 domains with phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) found on the cytoplasmic tails of activated transmembrane receptors, such as B cell receptors (BCRs) and Fc receptors. uniprot.orguniprot.orgnih.govnih.govresearchgate.netpnas.orgrcsb.org ITAMs typically contain two tyrosine residues separated by a defined sequence motif (Yxx(L/I)-x7/8-Yxx(L/I)). pnas.orgacs.org Following receptor engagement, Src-family kinases phosphorylate the tyrosine residues within ITAMs. uniprot.orguniprot.orgnih.govresearchgate.net These dually phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk. researchgate.netpnas.orgacs.org
The binding of Syk's tandem SH2 domains to phosphorylated ITAMs induces conformational changes in Syk, disrupting the autoinhibited state and promoting kinase activation. uniprot.orgnih.govnih.govrcsb.orgresearchgate.net The tandem SH2 domains contribute cooperatively to high-affinity binding to dually phosphorylated ITAMs, an affinity substantially higher than that of a single SH2 domain binding to a monophosphorylated ITAM. researchgate.net The ability of the Syk tandem SH2 domain to recognize ITAMs with variable spacer lengths between the phosphotyrosines highlights its structural adaptability. pnas.org
Autophosphorylation and Src Kinase-Mediated Phosphorylation
Syk activation is further regulated by tyrosine phosphorylation at multiple sites within the molecule. This phosphorylation occurs through a combination of autophosphorylation (Syk phosphorylating itself) and transphosphorylation by Src-family kinases. nih.govresearchgate.netpnas.orgnih.gov Src-family kinases, such as Lyn, often initiate the process by phosphorylating ITAMs, which then recruits Syk. uniprot.orgresearchgate.netmdpi.com Src kinases can also directly phosphorylate Syk. researchgate.net
Autophosphorylation of Syk on various tyrosine residues, particularly within the interdomain B and the activation loop, contributes to its full activation and can sustain activity even after dissociation from the ITAMs. nih.govnih.govresearchgate.netpnas.orgnih.govreactome.org For instance, phosphorylation of tyrosine residues in the linker regions (interdomain A or B) can lead to kinase activation even without ITAM binding. nih.govresearchgate.net Phosphorylation of the activation loop tyrosines (e.g., Tyr525/526 in human Syk) is also reported to enhance Syk activity. researchgate.netreactome.orgaai.org Phosphorylation at Tyr130 in interdomain A can regulate Syk's binding to phosphorylated ITAMs, potentially leading to its release from the receptor. researchgate.netpnas.orgnih.govpnas.org
The interplay between ITAM binding and phosphorylation, particularly by Src kinases and autophosphorylation, acts as a molecular switch for Syk activation. nih.govuniroma1.it Some research suggests an "OR-gate" mechanism where either ITAM binding or phosphorylation can activate Syk, while other studies propose that ITAM binding primes Syk for subsequent phosphorylation by Src family kinases for full activation. nih.govuniroma1.itresearchgate.net
Proximal Signaling Events Initiated by Activated Syk
Upon activation and recruitment to the plasma membrane via phosphorylated ITAMs, Syk phosphorylates several proximal downstream signaling proteins. uniprot.orguniprot.orgnih.govresearchgate.net These phosphorylation events are crucial for assembling signaling complexes and propagating the signal further into the cell. Direct binding partners phosphorylated by activated Syk include adaptor proteins like BLNK (B cell linker protein), LCP2, and signaling enzymes such as Phospholipase C-gamma (PLCγ) and Phosphatidylinositol 3-Kinase (PI3K). uniprot.orguniprot.org In the context of BCR signaling, Syk, along with Lyn and BTK, are key kinases involved in proximal events, leading to the phosphorylation of ITAMs, CD19, BCAP, SLP-65, and PLCγ2. researchgate.net
Divergent Downstream Signaling Pathways Orchestrated by Syk
Activated Syk orchestrates a variety of downstream signaling pathways that ultimately lead to diverse cellular responses, including proliferation, differentiation, survival, adhesion, migration, phagocytosis, and cytokine production. uniprot.orgnih.govmdpi.comcusabio.com Two key downstream pathways significantly influenced by Syk are the PLCγ2 pathway and the PI3K/Akt signaling axis.
Phospholipase C-gamma2 (PLCγ2) Pathway
Syk plays a critical role in activating Phospholipase C-gamma2 (PLCγ2), particularly in hematopoietic cells. uniprot.orguniprot.orgcusabio.commybiosource.com Activated Syk directly phosphorylates PLCγ2, enhancing its enzymatic activity. reactome.org Phosphorylated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). researchgate.net DAG remains at the membrane and activates protein kinase C (PKC), while IP3 diffuses into the cytoplasm and triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration. researchgate.net The activation of PKC and the increase in intracellular calcium are crucial for initiating various downstream events, including the activation of MAP kinases and transcription factors like NFAT and NF-κB. uniprot.orguniprot.orgnih.gov In platelets, Syk-mediated phosphorylation of PLCγ2 is essential for activation by receptors like GPVI. nih.govduke.edu
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis
Syk is also an upstream activator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. uniprot.orgcusabio.commybiosource.comnih.govashpublications.orgmdpi.complos.org Activated Syk can directly interact with and phosphorylate components of the PI3K complex, such as the p85 regulatory subunit, thereby increasing PI3K catalytic activity. uniprot.orgnih.govmdpi.com Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. researchgate.netmdpi.com PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1). nih.gov Recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and other kinases. nih.gov
The activated Akt kinase is a central node in numerous cellular processes, including cell growth, proliferation, metabolism, and survival. nih.govmdpi.com Syk-mediated activation of the PI3K/Akt pathway contributes significantly to cell survival signals, for instance, by regulating anti-apoptotic proteins like Mcl-1. nih.gov The Syk → PI3K → Akt cascade has been identified in various cell types and signaling contexts, including IL-2 signaling in NK cells and signaling downstream of the Epstein-Barr virus protein LMP1 in B cell lymphomas. ashpublications.orgplos.org The interplay between Syk and PI3K/Akt signaling is also evident in contexts like CLEC-2 receptor signaling in platelets, although the precise upstream/downstream relationship can vary depending on the receptor context. nih.gov
Ras/Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
Syk plays a role in regulating the Ras/MAPK pathway, which includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of Syk can lead to the activation of these kinases, influencing processes such as cell proliferation, differentiation, and survival. nih.govnih.gov Research indicates that Syk inhibition can impact the phosphorylation of MEK and ERK in various cell lines. nih.govmdpi.comresearchgate.net In some contexts, Syk inhibition has been shown to decrease ERK1/2 phosphorylation. mdpi.com However, the effects on the MAPK pathway can be heterogeneous, with some studies observing a decrease in MEK and ERK phosphorylation upon Syk inhibition, while others note a paradoxical increase in certain cell types, such as those with RAS mutations. nih.govresearchgate.net The TLR4-Syk signaling axis has also been shown to activate the JNK-AP1 pathway, contributing to the secretion of proinflammatory cytokines. jst.go.jp
Here is a summary of observed effects of Syk inhibition on MAPK pathway components:
| MAPK Component | Effect of Syk Inhibition | Context/Cell Type | Source |
| ERK1/2 | Decreased phosphorylation | Neuroblastoma cells, some AML cell lines, RASMC | mdpi.comresearchgate.netoup.com |
| MEK | Decreased phosphorylation | Some AML cell lines | nih.govresearchgate.net |
| JNK | Activation via TLR4-Syk axis (Syk inhibition would likely decrease) | Macrophages (implied) | jst.go.jp |
| p38 MAPK | Activation via CARD9-BCL10-MALT1 (Syk upstream) | Innate immune cells (implied by pathway involvement) | nih.govdovepress.com |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical downstream target of Syk, particularly in the context of immune and inflammatory responses. nih.govdovepress.comfrontiersin.orgresearchgate.netresearchgate.net Syk activation can lead to the activation of NF-κB, which subsequently regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govdovepress.comfrontiersin.orgresearchgate.netresearchgate.net Syk is considered a prime activator of the NF-κB pathway in macrophages. frontiersin.orgresearchgate.net Studies using Syk-deficient cells or Syk inhibitors have demonstrated that Syk is essential for NF-κB activation in response to various stimuli, including LPS. frontiersin.org Syk can activate NF-κB by triggering downstream molecules such as p85 and IκBα, leading to the nuclear translocation of NF-κB subunits p65 and p50. frontiersin.orgresearchgate.net The CARD9–BCL10–MALT1 complex is a key mediator of Syk-dependent NF-κB signaling, particularly downstream of C-type lectin receptors. nih.govdovepress.comfrontiersin.orgnih.gov
STAT3 Pathway Activation
Syk has been shown to influence the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govscirp.orgresearchgate.netresearchgate.netfrontiersin.org STAT3 is a transcription factor involved in cell growth, differentiation, and survival. researchgate.net Syk can phosphorylate STAT3, leading to its activation and nuclear translocation. scirp.orgresearchgate.net This Syk-dependent STAT3 activation can contribute to the expression of anti-apoptotic genes. scirp.org Inhibition of Syk has been observed to impair the translocation of STAT3 to the nucleus, affecting the transcription of STAT3 target genes like Mcl-1. frontiersin.org
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another important downstream effector of Syk. nih.govscirp.orgresearchgate.netashpublications.orgmdpi.com The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. researchgate.netmdpi.com Syk can regulate the mTOR pathway, and its inhibition has been shown to suppress mTOR activity and its downstream effectors, such as p70S6 kinase and 4E-BP1. nih.govresearchgate.netashpublications.orgmdpi.com This regulation can occur through various mechanisms, including the PI3K-Akt axis, which is also influenced by Syk. nih.govresearchgate.netmdpi.com
Here is a summary of the relationship between Syk and the mTOR pathway:
| Regulator | Effect on mTOR Activity | Mechanism/Context | Source |
| Active SYK | Increased activation | AML cells, Lymphoma cells | nih.govresearchgate.netashpublications.orgmdpi.com |
| SYK Inhibition | Inhibition | Follicular lymphoma, MCL, Burkitt lymphoma, DLBCL, AML | nih.govresearchgate.netashpublications.orgmdpi.com |
CARD9/CARMA1–BCL10–MALT1 Pathway
Syk is a key upstream activator of the CARD9/CARMA1–BCL10–MALT1 (CBM) signalosome, particularly the CARD9 complex in myeloid cells. nih.govdovepress.comfrontiersin.orgnih.govbiorxiv.org This complex is crucial for relaying signals from certain immune receptors, like C-type lectins, to activate downstream pathways, most notably NF-κB and MAPK (p38 and JNK). nih.govdovepress.comfrontiersin.orgnih.gov Upon activation, Syk phosphorylates Protein Kinase C (PKC), which in turn phosphorylates CARD9, facilitating its interaction with BCL10 and MALT1 to form the signalosome. dovepress.comfrontiersin.org This complex formation is essential for initiating chemokine and cytokine responses. nih.govdovepress.com
MyD88/TRIF Axis Modulation
Syk interacts with components of the Toll-like receptor (TLR) signaling pathways, including the MyD88 and TRIF adaptor proteins. frontiersin.orgresearchgate.netfrontiersin.orgnih.govaai.org While MyD88 and TRIF are key mediators of TLR signaling, Syk has been identified as a critical player in the MyD88-dependent pathway, particularly in macrophages. frontiersin.orgresearchgate.netresearchgate.netnih.gov MyD88 can activate Syk, leading to Syk-induced activation of the NF-κB signaling pathway. frontiersin.orgnih.gov MyD88 interacts with Syk through a specific tyrosine residue (Y58) in its hemi-ITAM motif, which is crucial for Syk activation and downstream NF-κB signaling. frontiersin.orgnih.gov This highlights a functional cooperation between Syk and MyD88 in mediating inflammatory responses. frontiersin.orgnih.gov While TLR signaling via MyD88 and TRIF is generally considered independent of Syk for some downstream effects like T and B cell responses to certain adjuvants, Syk's involvement in MyD88-dependent NF-κB activation is supported by research. frontiersin.orgresearchgate.netnih.govaai.org
Syk-Dependent Cellular Responses
Syk activation and the subsequent downstream signaling cascades orchestrated by Syk-IN-11's target are involved in a wide array of cellular responses, particularly within the immune system. These responses include:
Phagocytosis: Syk is involved in the phagocytosis of particles, such as yeast, mediated by C-type lectin receptors. nih.gov
Cytokine and Chemokine Production: Syk-dependent signaling pathways, including NF-κB and MAPK, contribute to the production of pro-inflammatory cytokines and chemokines. nih.govjst.go.jpdovepress.com
Cell Survival and Proliferation: Syk plays a role in regulating cell survival and proliferation, particularly in hematopoietic cells. nih.govnih.govscirp.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netmdpi.com Inhibition of Syk can lead to decreased cell viability and induction of apoptosis in certain cell types, such as lymphoma and leukemia cells. nih.govscirp.orgfrontiersin.orgresearchgate.net
Cellular Adhesion and Migration: Syk is involved in cellular adhesion and migration, including the migration of vascular smooth muscle cells. oup.com
B-cell Activation and Differentiation: Syk is a critical component of B-cell receptor signaling and is essential for B-cell activation, differentiation, and survival. frontiersin.orgashpublications.orgaai.org Inhibition of Syk can impair B-cell activation and immunoglobulin secretion. frontiersin.org
Platelet Activation: Syk is involved in platelet activation. ashpublications.org
Inflammatory Responses: Syk is a key regulator of inflammatory responses, particularly in macrophages, by controlling pathways like NF-κB. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov
Here is a summary of Syk-dependent cellular responses influenced by Syk activity:
| Cellular Response | Role of Syk Activity | Source |
| Phagocytosis | Required for phagocytosis of particles mediated by C-type lectins | nih.gov |
| Cytokine/Chemokine Production | Contributes via NF-κB and MAPK pathways | nih.govjst.go.jpdovepress.com |
| Cell Survival/Proliferation | Promotes survival and proliferation in various cell types, especially hematopoietic cells | nih.govnih.govscirp.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netmdpi.com |
| Cellular Adhesion/Migration | Involved in adhesion and migration | oup.com |
| B-cell Activation/Differentiation | Critical for BCR signaling, activation, differentiation, and survival | frontiersin.orgashpublications.orgaai.org |
| Platelet Activation | Involved in the activation process | ashpublications.org |
| Inflammatory Responses | Key regulator, especially in macrophages | frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov |
Cell Proliferation and Differentiation Modulation
Syk is integral to the regulation of cell proliferation and differentiation, particularly within the immune system. In B cells, Syk signaling downstream of the BCR is essential for their development, survival, proliferation, and differentiation into antibody-producing plasma cells. tandfonline.commpg.derupress.org Inhibition of Syk can disrupt these processes. Studies have indicated that Syk inhibition can reduce B cell activation and impair their differentiation. frontiersin.org
Syk's role in cell proliferation is complex and context-dependent, exhibiting dual roles as both a tumor promoter and suppressor in different cell types. nih.govresearchgate.net In many hematopoietic malignancies, Syk provides crucial survival signals, and its inhibition or silencing often leads to apoptosis. nih.govresearchgate.net For instance, Syk is required for the proliferation and differentiation of B cells, although a subset of mature B cells may survive without Syk under specific conditions where alternative signaling pathways, such as those involving CD19 and BAFF-receptor, are functional. mpg.de Research involving Syk inhibitors has demonstrated their potential to impact the proliferation of malignant cells dependent on Syk signaling.
Apoptosis Regulation
Syk plays a significant role in regulating apoptosis, particularly in immune and cancer cells. In various hematopoietic malignancies, Syk activation contributes to cell survival, and consequently, its inhibition can induce programmed cell death. nih.govresearchgate.net The inhibition of Syk has been shown to trigger apoptosis in certain leukemia cells by disrupting key anti-apoptotic pathways. researchgate.net For example, in B-cell precursor acute lymphoblastic leukemia cells, Syk inhibition can inactivate pathways such as PI3-K/AKT, NFκB, and STAT3, which are crucial for survival. researchgate.net
Furthermore, research suggests that inhibiting Syk can enhance the sensitivity of certain cancer cells to pro-apoptotic stimuli. This can occur through mechanisms involving the downregulation of anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1). frontiersin.orgmdpi.com Studies using Syk inhibitors have provided evidence for their ability to modulate the balance between pro- and anti-apoptotic signals, favoring cell death in Syk-dependent contexts.
Cytokine and Chemokine Production
Syk is a key mediator in the production and secretion of various cytokines and chemokines, which are critical for orchestrating immune and inflammatory responses. Syk signaling downstream of immune receptors in cells like macrophages, monocytes, and dendritic cells contributes to the release of these inflammatory mediators. tandfonline.com Syk is also necessary for the collaborative production of cytokines induced by the co-engagement of receptors such as Dectin-1 and Toll-like receptors. nih.gov
Inhibition of Syk has been demonstrated to reduce the production of inflammatory cytokines. patsnap.com This effect has been observed in different cell types and disease models. For instance, Syk inhibition has been shown to decrease the production of inflammatory cytokines from mesangial cells stimulated by IgA. researchgate.net Conversely, in some contexts, such as in Natural Killer (NK) cells, ablation of Syk has been reported to enhance cytokine production. biorxiv.org Syk is also implicated in the production of specific chemokines, such as LPS-induced RANTES production in nasal fibroblasts. aai.org
Phagocytosis and Cellular Adhesion
Syk is involved in regulating phagocytosis and cellular adhesion, processes essential for immune cell function and host defense. Downstream of Fcγ receptors on myeloid cells, Syk signaling mediates the internalization of particles opsonized with IgG antibodies, a process known as phagocytosis. tandfonline.comnih.gov This mechanism is crucial for clearing pathogens, immune complexes, and apoptotic cells.
Syk also plays a role in cellular adhesion and migration. It is involved in signaling pathways linked to integrins in certain cancer cells. nih.gov Furthermore, Syk regulates selectin-dependent leukocyte rolling and their recruitment to sites of vascular injury. ashpublications.org Research on gain-of-function variants of Syk has indicated their impact on macrophage migration and phagocytic activity. nih.gov The inhibition of Syk can influence the functions of myeloid cells, including macrophages and dendritic cells, which are involved in these processes. ashpublications.org
Platelet Activation and Aggregation
Syk is critical for platelet activation and subsequent aggregation, key events in hemostasis and thrombosis. Syk is expressed in platelets and is activated by signaling from various receptors on the platelet surface, including Glycoprotein VI (GPVI), CLEC-2, and FcγRIIA. tandfonline.comashpublications.orgnih.govmdpi.com Activation of these receptors triggers Syk-mediated signaling cascades that lead to platelet activation and aggregation. tandfonline.comnih.govnih.gov
Inhibition of Syk represents a therapeutic strategy for targeting thrombosis by preventing platelet activation. tandfonline.com Studies investigating the effects of Syk inhibitors on platelet function have shown that they can suppress platelet activation and aggregation induced by stimuli like collagen. nih.gov This highlights the central role of Syk in the signaling pathways that govern platelet responses.
Mast Cell Degranulation
Syk is a central mediator in the signaling pathway triggered by the high-affinity immunoglobulin E (IgE) receptor (FcεRI) in mast cells. Activation of FcεRI by allergens leads to the recruitment and activation of Syk, which initiates a cascade of events culminating in mast cell degranulation and the release of inflammatory mediators like histamine. tandfonline.comnih.govplos.orgmolbiolcell.org
Inhibition of Syk effectively abrogates mast cell degranulation. nih.gov Syk inhibitors can block the activation signals downstream of FcεRI, thereby reducing the release of inflammatory mediators responsible for allergic reactions. patsnap.com This underscores the critical dependence of FcεRI-mediated mast cell degranulation on Syk activity.
Immunoglobulin Production and Class Switching
Syk is involved in the processes of immunoglobulin production and class switching in B cells. As a key component of BCR signaling, Syk plays a role in the recognition of antigens by B cells, which is a prerequisite for their activation and differentiation into antibody-producing plasma cells. tandfonline.com
Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and antimicrobial proteins released by activated neutrophils. NET formation (NETosis) is a crucial defense mechanism against pathogens but can also contribute to tissue damage and inflammation in various pathological conditions. Spleen tyrosine kinase (Syk) plays a significant role in the intracellular signaling pathways that lead to NET formation in response to a variety of stimuli.
Research indicates that Syk is a key mediator in the signaling cascades initiated by several NET-inducing agents, including immune complexes, fungal particles like β-glucan, and inflammatory mediators. For instance, stimulation of neutrophils with immune complexes, particularly via Fcγ receptors like FcγRIIIB and β2 integrins such as Mac-1, leads to the activation of the Src/Syk pathway. idrblab.net This pathway is critical for downstream signaling events, including the activation of PI3K/Akt, p38 MAPK, and ERK1/2 pathways, all of which have been implicated in NETosis. idrblab.net Similarly, β-glucan particles trigger prolonged phosphorylation of Src family kinases and Syk, which is essential for β-glucan-induced NET formation and reactive oxygen species (ROS) generation. fishersci.ptdrugbank.com
The compound this compound, as a representative Syk inhibitor, is understood to interfere with these Syk-dependent signaling pathways, thereby inhibiting NET formation. Studies using various Syk inhibitors, such as PRT-060318 and Fostamatinib (B613848) (R788), have demonstrated a significant reduction in NET release induced by different stimuli. For example, PRT-060318 has been shown to suppress β-glucan-induced NET formation and ROS generation, suggesting that these responses are mediated through a Src/Syk-regulated pathway. fishersci.ptdrugbank.com Inhibition of Syk has also been observed to partially inhibit NET formation in response to opsonized bacteria and significantly reduce NET release induced by immobilized immune complexes. idrblab.netcenmed.com
The mechanism by which Syk inhibition, such as by this compound, prevents NET formation often involves the modulation of downstream events like ROS production and the activation of peptidylarginine deiminase 4 (PAD4). Syk activation can lead to the generation of ROS, which are considered indispensable for optimal NET formation in response to certain stimuli like β-glucan. fishersci.ptdrugbank.com Syk is also involved in pathways that lead to PAD4 activation and subsequent histone citrullination, a crucial step in chromatin decondensation during NETosis. guidetopharmacology.org By inhibiting Syk, this compound is expected to disrupt these downstream processes, thereby limiting the release of NETs.
Studies investigating the role of Syk in response to various stimuli have provided detailed findings on the impact of Syk inhibition on NET formation. Table 1 summarizes some representative findings from research using Syk inhibitors on NETosis induced by different agents.
Table 1: Effects of Syk Inhibition on NET Formation Induced by Various Stimuli
| Stimulus | Syk Inhibitor Used (Examples from literature) | Effect on NET Formation | Key Downstream Pathways Affected (where reported) | Reference |
| β-Glucan Particles | PRT-060318, Piceatannol | Inhibited | ROS generation, Src/Syk pathway | fishersci.ptdrugbank.com |
| Immobilized ICs | Piceatannol | Inhibited | Src/Syk, PI3K/Akt, p38 MAPK, ERK1/2 pathways | idrblab.net |
| Opsonized S. aureus | Piceatannol | Partially Inhibited | ROS production (completely suppressed) | cenmed.com |
| MSU Crystals | Syk Inhibitors (general) | Impaired | MAPKs, Akt, TAK1, PI3K/Akt pathways | nih.gov |
| Candida species | PRT-060318 | Reduced | ROS production, Cytokine production | citeab.com |
| P-selectin | PRT-060318 | Suppressed | Syk/Ca2+/PAD4 signaling pathway | guidetopharmacology.org |
Note: The effects listed for Syk inhibition are based on studies using various Syk inhibitors as reported in the cited literature. This compound is discussed here as a representative compound with similar inhibitory action on Syk.
Syk in 11 As a Pharmacological Probe for Syk Inhibition
Discovery and Characterization of Syk-IN-11
This compound is a chemical compound that has been identified and characterized as a potent and selective inhibitor of Syk. opnme.com Its discovery stemmed from efforts to find small molecules capable of modulating Syk activity. acs.orgacs.orgnih.gov The compound is described as having favorable physicochemical properties. opnme.com Chemically, this compound has a molecular formula of C₁₈H₂₂N₈O and a molecular weight of 366.4 g/mol . nih.gov It is also known by the synonym Syk-IN-1. nih.gov
Mechanism of Action of this compound as a Syk Inhibitor
This compound functions as an inhibitor of Syk kinase activity. opnme.com The primary mechanism of action for many Syk inhibitors involves interacting with the ATP-binding site within the kinase domain, thereby preventing the transfer of a phosphate (B84403) group and subsequent downstream signaling events. patsnap.com
Kinase Domain Binding and Catalytic Inhibition
This compound is reported to be a highly potent inhibitor of Syk, with an IC₅₀ value of 0.8 nM in kinase inhibition assays. opnme.com This indicates a strong interaction with the target enzyme, likely involving binding to the catalytic domain where ATP normally binds. patsnap.comacs.org By occupying this site, this compound prevents ATP from binding, thus inhibiting Syk's catalytic activity and disrupting the phosphorylation of its substrates. patsnap.compurdue.eduplos.org
Potential for Non-Enzymatic or Allosteric Modulation
While many Syk inhibitors target the ATP-binding site, other mechanisms of modulation exist, including non-enzymatic inhibition or allosteric modulation. scbt.complos.orgnih.govresearchgate.net Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing conformational changes that affect catalytic activity. researchgate.netbiorxiv.org Some research has explored non-enzymatic inhibitors that impede Syk's interaction with its protein partners without directly affecting its catalytic activity. plos.orgnih.gov Although the primary reported mechanism for this compound is potent catalytic inhibition, the potential for it to also exert non-enzymatic or allosteric effects would require specific investigation beyond its reported binding to the kinase domain. plos.orgnih.govnih.gov
Selectivity Profiling of this compound
Selectivity is a crucial aspect of pharmacological probes and potential therapeutic agents to minimize off-target effects. This compound has been reported to show a suitable selectivity profile with good kinase specificity. opnme.com In a panel of 306 kinases, BI 1002494 (identified as this compound in some contexts) inhibited only 22 kinases by more than 50% at a concentration of 1 µM, suggesting a favorable selectivity compared to some other Syk inhibitors described in the literature. opnme.comoncotarget.com However, some off-target activity was noted at higher concentrations against targets such as M₁, A₁, and A₂A receptors. opnme.com
Interactive table: this compound Kinase Selectivity (at 1 µM)
| Kinase Panel Size | Kinases Inhibited > 50% | This compound IC₅₀ (Syk) |
| 306 | 22 | 0.8 nM opnme.com |
Preclinical Pharmacokinetic Profiles of this compound in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. This compound has exhibited favorable PK profiles in both rats and dogs. acs.orgacs.orgnih.gov These favorable PK properties, along with its high solubility and metabolic stability, contribute to its utility as an in vivo tool compound for exploring Syk functions. opnme.com Studies in rat models, such as the collagen-induced arthritis model, have demonstrated its activity in vivo. acs.orgacs.orgnih.gov While favorable PK profiles were observed, some studies noted liver findings in rat and dog GLP toxicological studies, which is important information for the further development and use of the compound. acs.orgnih.gov
Preclinical Investigations of Syk in 11 in Disease Pathophysiology
In Vitro Efficacy of Syk-IN-11 in Cellular Models
In vitro studies have provided insights into the direct effects of this compound on different cell types, particularly immune cells and those involved in certain pathologies.
Immune Cell Functional Modulation by this compound
Syk plays a critical role in signaling pathways downstream of various immune receptors, including B cell receptors (BCRs) and Fc receptors (FcRs), which are crucial for immune cell activation and function rcsb.orgscirp.org. Inhibition of Syk has been shown to modulate the activity of various immune cells, such as B cells, mast cells, macrophages, and neutrophils rcsb.orgucsd.edunih.govucsd.edugsea-msigdb.org.
Studies have demonstrated that Syk inhibitors can block FcεRI-mediated mast cell activation and B cell receptor signaling rcsb.org. Syk is also involved in the activation and function of neutrophils nih.gov. Syk inhibition has been shown to prevent ANCA-mediated cellular responses in neutrophils and monocytes, including the production of IL-8 and reactive oxygen species (ROS).
Specifically, this compound has been shown to inhibit FcεRI-mediated degranulation in RBL-2H3 mast cells. Furthermore, it has been observed to inhibit BCR-mediated CD69 expression in Ramos B cells.
Cancer Cell Line Responses to this compound
Syk is implicated in the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin scirp.orgnih.gov. Inhibition of Syk has been explored as a therapeutic strategy in various hematological malignancies, including lymphoma, leukemia, and myeloma scirp.org.
While research on Syk inhibitors in general has shown effects on various cancer cell lines, specific data on this compound's impact on a broad range of lymphoma, leukemia, or myeloma cell lines is not extensively detailed in the provided search results. However, in the context of immune cell modulation, this compound was shown to inhibit BCR-mediated CD69 expression in Ramos B cells, which are a type of B cell lymphoma cell line.
Anti-malarial Effects of this compound in Erythrocyte Models
Beyond its roles in immune signaling and cancer, Syk has also been identified as a potential target in the treatment of malaria, specifically targeting host erythrocyte pathways utilized by the Plasmodium falciparum parasite rcsb.org. Syk inhibitors have been found to prevent the proliferation of P. falciparum in human blood cultures in vitro. This effect is partly attributed to the ability of Syk inhibitors to prevent the egress of merozoites from infected erythrocytes. Additionally, Syk inhibitors can enhance the activity of artemisinins, leading to synergistic anti-malarial effects, potentially by promoting the accumulation of hemichromes in parasitized erythrocytes.
This compound has been shown to inhibit the growth of Plasmodium falciparum in infected erythrocytes.
Modulation of Syk Phosphorylation and Downstream Signaling by this compound
Syk kinase activity is regulated by phosphorylation on various tyrosine residues, which is crucial for its activation and subsequent signal transduction ucsd.edu. Upon activation, Syk phosphorylates a range of downstream effector proteins, including PLCγ1, PI-3-kinase, and others, initiating diverse signaling cascades.
In the context of malaria infection, the phosphorylation of erythrocyte band 3 by Syk is enhanced, and Syk inhibitors have been shown to block this phosphorylation rcsb.org.
This compound has been demonstrated to inhibit Syk phosphorylation and downstream signaling pathways. Specifically, it inhibits Syk phosphorylation and downstream signaling in P. falciparum infected erythrocytes and human peripheral blood mononuclear cells (PBMCs). Syk inhibition can impact downstream pathways such as Akt and ERK, which are involved in cell survival and proliferation.
In Vivo Efficacy of this compound in Animal Models of Disease
In vivo studies are crucial for evaluating the potential therapeutic efficacy of compounds in a complex biological system.
Autoimmune Disease Models
Syk plays a significant role in the pathogenesis of various autoimmune diseases, particularly those mediated by autoantibodies, such as rheumatoid arthritis, immune thrombocytopenia, and autoimmune diabetes nih.govgsea-msigdb.org. Genetic studies have shown that Syk is critically involved in the development of autoantibody-induced arthritis in mouse models. Syk inhibitors have demonstrated efficacy in experimental models of autoimmune conditions, including vasculitis and autoimmune diabetes ucsd.edunih.gov. These inhibitors can modulate the activity of immune cells involved in autoimmune responses, such as B cells, mast cells, and neutrophils, in vivo nih.gov.
Experimental Arthritis Models
Preclinical studies in experimental arthritis models have extensively investigated the effects of Syk inhibition. In collagen-induced arthritis (CIA) and antibody-induced arthritis models in rodents, treatment with Syk inhibitors has consistently demonstrated a reduction in disease severity. Studies have shown that Syk inhibition can suppress clinical arthritis scores, reduce bone erosions, and decrease pannus formation and synovitis nih.govtandfonline.comnih.govacrabstracts.orgnih.gov.
Detailed research findings indicate that Syk inhibition leads to a decrease in inflammatory cell infiltration, including neutrophils and macrophages, in the affected joints oup.comnih.gov. Furthermore, it has been observed to suppress the levels of pro-inflammatory cytokines in synovial fluid and reduce biomarkers of cartilage and bone degradation in serum nih.govacrabstracts.orgnih.gov. Genetic deficiency of Syk has also been shown to protect mice from the development of autoantibody-induced arthritis, highlighting the essential role of Syk in this process nih.govcore.ac.ukplos.orgfrontiersin.org.
| Arthritis Model | Species | Key Findings of Syk Inhibition |
| Collagen-Induced Arthritis (CIA) | Rat, Mouse | Reduced clinical arthritis scores, suppressed bone erosions, decreased pannus and synovitis. nih.govtandfonline.comnih.govacrabstracts.orgnih.gov |
| Antibody-Induced Arthritis | Mouse | Protection from disease induction, attenuated inflammatory cell accumulation in joints. nih.govoup.comnih.gov |
| K/BxN Serum-Induced Arthritis | Mouse | Reduced clinical arthritis, suppressed bone erosions, pannus formation, and synovitis. nih.gov |
Systemic Lupus Erythematosus (SLE) Models
Investigations in lupus-prone mouse models, such as the MRL/lpr and NZB/NZW F1 strains, have explored the impact of Syk inhibition on SLE pathogenesis. Studies using Syk inhibitors, including R788, have shown suppression of both skin and kidney disease manifestations in these models tandfonline.comnih.govfrontiersin.orgscispace.com.
Specific findings include the prevention and treatment of skin lesions and the amelioration of glomerular injury, a key feature of lupus nephritis nih.govfrontiersin.org. While Syk inhibition effectively reduced tissue pathology, it did not consistently lead to a significant reduction in autoantibody titers in these lupus models nih.gov. Increased expression of Syk has been detected in the skin lesions and glomeruli of lupus-prone mice, correlating with disease progression core.ac.ukfrontiersin.org.
| SLE Model | Species | Key Findings of Syk Inhibition |
| MRL/lpr mice | Mouse | Suppression of skin and kidney disease, reduced skin lesions. nih.govfrontiersin.orgscispace.com |
| (NZB × NZW)F1 mice | Mouse | Suppression of lupus nephritis. nih.govscispace.com |
Immune Thrombocytopenia (ITP) and Autoimmune Hemolytic Anemia (AIHA) Models
Preclinical studies have demonstrated the potential of Syk inhibition in treating autoimmune cytopenias like ITP and AIHA. In mouse models of ITP and AIHA, treatment with Syk inhibitors, such as R406/fostamatinib (B613848), has been shown to protect animals from developing thrombocytopenia and anemia, respectively tandfonline.comnih.govnih.govhutch-med.commdpi.com.
The protective effects are attributed to the inhibition of FcγR-mediated phagocytosis of antibody-coated platelets or red blood cells by macrophages, a central mechanism in these conditions tandfonline.comnih.gov. Additionally, Syk inhibition can potentially reduce the production of pathogenic autoantibodies by inhibiting BCR signaling in B cells tandfonline.comnih.gov.
| Cytopenia Model | Species | Key Findings of Syk Inhibition |
| ITP models | Mouse | Protection against the development of thrombocytopenia. tandfonline.comnih.govnih.govhutch-med.commdpi.com |
| AIHA models | Mouse | Protection against the development of anemia, prevented RBC loss via inhibition of autoantibody-directed RBC destruction. tandfonline.comnih.govnih.govhutch-med.commdpi.com |
Autoimmune Diabetes Models
The role of Syk inhibition has also been explored in preclinical models of autoimmune diabetes, particularly in the non-obese diabetic (NOD) mouse model and RIP-mOVA mice. Studies have indicated that Syk inhibition can prevent the development of autoimmune diabetes and delay disease progression in NOD mice tandfonline.comalzdiscovery.orgnih.govfrontiersin.orgresearchgate.net.
Research findings suggest that Syk in antigen-presenting cells, including dendritic cells (DCs) and B cells, is crucial for the autoimmune process in diabetes. Genetic deletion of Syk specifically in CD11c-positive DCs has been shown to abrogate antibody-mediated cross-priming of diabetogenic T cells in RIP-mOVA mice nih.govresearchgate.net. Furthermore, Syk inhibition has been observed to reduce insulitis, the inflammatory infiltration of pancreatic islets, in these models nih.govresearchgate.net.
| Autoimmune Diabetes Model | Species | Key Findings of Syk Inhibition |
| NOD mice | Mouse | Prevention of diabetes development, delayed disease progression. tandfonline.comalzdiscovery.orgnih.govfrontiersin.orgresearchgate.netoup.com |
| RIP-mOVA mice | Mouse | Blockade of antibody-mediated cross-priming of diabetogenic T cells, reduced insulitis. nih.govresearchgate.net |
Graft-versus-Host Disease (GVHD) Models
Preclinical investigations in murine models of graft-versus-host disease (GVHD) have demonstrated the potential therapeutic benefits of Syk inhibition in both acute and chronic forms of the disease. Studies using Syk inhibitors, such as fostamatinib (R788), have shown promising results in reducing GVHD severity frontiersin.orgnih.govjci.orgresearchgate.netashpublications.org.
In acute GVHD models, Syk inhibition has led to improved survival and reduced histopathology scores, along with decreased levels of pro-inflammatory serum cytokines frontiersin.orgjci.org. In chronic GVHD models, Syk inhibition has been shown to reduce disease severity and fibrosis in affected organs like the skin and lungs (in a bronchiolitis obliterans model) frontiersin.orgnih.govresearchgate.net. Research suggests that Syk in donor bone marrow-derived cells, particularly B cells, plays a significant role in the progression of chronic GVHD nih.govresearchgate.net.
| GVHD Model | Species | Key Findings of Syk Inhibition |
| Acute GVHD models | Mouse | Improved survival, reduced histopathology scores, decreased pro-inflammatory cytokines. frontiersin.orgjci.org |
| Chronic GVHD models | Mouse | Reduced disease severity and fibrosis (skin, lungs), decreased pro-inflammatory molecules. frontiersin.orgnih.govresearchgate.netashpublications.org |
| Murine Bronchiolitis Obliterans | Mouse | Reversal of disease pathology. researchgate.netashpublications.org |
Inflammatory Disease Models
Syk also contributes to the inflammatory processes underlying various non-autoimmune inflammatory conditions.
Allergic Airway Inflammation (Asthma, Rhinitis) Models
Preclinical studies in models of allergic airway inflammation, relevant to conditions like asthma and rhinitis, have highlighted the role of Syk in mediating inflammatory responses. Investigations using Syk inhibitors in ovalbumin-sensitized rodents, a rat passive anaphylaxis model, and an Ascaris-sensitive sheep model have shown efficacy in attenuating allergic airway responses tandfonline.comscispace.comresearchgate.netatsjournals.orgnih.govscholaris.ca.
Key findings include a dose-dependent reduction in inflammatory cells in lung tissue, attenuation of allergen-induced airway constriction, and inhibition of IgE-mediated tracheal extravasation researchgate.netatsjournals.orgnih.gov. Syk is known to be critical for signaling downstream of the high-affinity IgE receptor (FcεRI) in mast cells, leading to degranulation and the release of inflammatory mediators scispace.comresearchgate.netatsjournals.orgnih.gov. Inhibition of Syk has also been shown to reduce airway hyperresponsiveness in these models scholaris.ca.
Acute Lung Injury Models
Preclinical studies using SYK inhibitors have demonstrated protective effects in models of acute lung injury (ALI). SYK inhibition has been shown to protect mice against LPS-induced ALI and thrombosis. bham.ac.uktandfonline.com This protective effect is potentially mediated by the blockade of neutrophilic airway inflammation, vascular permeability, the release of pro-inflammatory cytokines, and oxidative stress in innate immune cells. tandfonline.com
In models involving neutrophil-specific Shp1 deletion, which leads to hyperinflammation and lethal pulmonary hemorrhage in ALI, SYK kinase signaling was found to be required for the observed phenotype. nih.govjci.org Deletion of Syk kinase in neutrophils that also lacked Shp1 reversed LPS-induced pulmonary hemorrhage, alveolar neutrophilia, hyperinflammation, and increased NETs. nih.govjci.org These findings suggest that SYK kinase signaling contributes to intravascular neutrophil aggregates and perivascular inflammation in ALI models. nih.govjci.org
Another SYK inhibitor, fostamatinib, has been identified as a potential repurposing candidate for ALI. researchgate.net In a mouse model of ALI, fostamatinib reduced MUC1 abundance in lung epithelial cells. researchgate.net In vitro studies indicated that SYK inhibition by the active metabolite of fostamatinib, R406, promotes MUC1 removal from the cell surface. researchgate.net
COVID-19 Pathogenesis Models
SYK inhibition has the potential to target multiple aspects of COVID-19 pathogenesis. bham.ac.uktandfonline.com During COVID-19 progression, immune complexes of viral antigens and antibodies can activate immune cells, triggering a SYK-dependent intracellular signaling cascade. tandfonline.com This can lead to a cytokine storm, coagulopathy, and NETosis, all of which contribute to disease severity. tandfonline.com
In vitro studies using plasma from COVID-19 patients demonstrated that a SYK inhibitor abrogated the hyperimmune response triggered by anti-spike IgG, inhibited platelet hyperactivation, and blocked NETosis. bham.ac.uktandfonline.com SYK inhibition may mitigate thrombo-inflammation through the inhibition of platelet activation and NETosis. tandfonline.com NETosis has been observed to increase in severe COVID-19 cases, with NET-containing microthrombi found in pulmonary autopsies. tandfonline.com
While the specific preclinical studies using this compound in COVID-19 models were not explicitly detailed in the search results, the broader context of SYK inhibition in COVID-19 pathogenesis models, particularly with other SYK inhibitors like fostamatinib, suggests a potential area of investigation for this compound. bham.ac.uknih.govtandfonline.com
Hematological Malignancy Models
SYK is recognized as a critical element in the B-cell receptor signaling pathway and is a potential target for the treatment of various hematologic cancers. nih.govresearchgate.net Aberrant SYK signaling is involved in the pathogenesis of multiple B-cell malignancies. frontiersin.org
Non-Hodgkin Lymphoma (NHL) Models
Preclinical studies have indicated that SYK inhibition can induce apoptosis in B-cell lymphoma cell lines and primary tumors. researchgate.netashpublications.org SYK inhibitors are being evaluated in combination regimens in multiple malignancies, including NHL. nih.govresearchgate.net
While specific preclinical data for this compound in NHL models were not prominently featured, other SYK inhibitors like fostamatinib and entospletinib (B612047) have been investigated. Fostamatinib showed activity against relapsed DLBCL in an early phase study. researchgate.net Entospletinib, a selective SYK inhibitor, was evaluated in a phase 2 study in patients with R/R NHL and showed intermediate single-agent activity. frontiersin.org
Chronic Lymphocytic Leukemia (CLL) Models
SYK is activated by external signals from the tissue microenvironment in CLL. nih.gov Preclinical studies in CLL cell lines have shown that inhibition of SYK activity leads to decreased secretion of CCL3 and CCL4, resulting in cell redistribution. nih.govspringermedizin.de Disrupting the microenvironment's protective effects on CLL cells through SYK inhibition can mitigate chemokine- and integrin-mediated survival signals. nih.gov
Highly selective SYK inhibitors, such as PRT318 and P505-15, have demonstrated the ability to inhibit CLL cell activation, migration, and survival in assays modeling interactions with the microenvironment. nih.gov These inhibitors also suppressed BCR-dependent chemokine secretion and leukemia cell migration. nih.gov The findings support the therapeutic development of selective SYK inhibitors in CLL. nih.gov
Acute Myeloid Leukemia (AML) Models
SYK has been implicated as an oncogenic driver in AML, particularly in cases with aberrant expression of HOXA9 and MEIS1, and it can cooperate with FLT3 internal tandem duplication to drive leukemogenesis. ashpublications.orgashpublications.orgkronosbio.com Small-molecule inhibitors of SYK have been shown to induce AML differentiation and impair leukemia progression in preclinical studies. oncotarget.com
Increasing levels of baseline phosphorylated SYK (P-SYK) in AML cell lines have been correlated with increased sensitivity to small-molecule inhibitors targeting SYK. oncotarget.com Pharmacological inhibition of SYK activity can extinguish P-SYK expression. oncotarget.com
Entospletinib and lanraplenib (B608459), selective SYK inhibitors, have shown comparable effects on viability in ex vivo models of patient-derived AML cells with diverse mutational backgrounds, including NPM1, FLT3, IDH1, and RAS mutations, as well as MLL rearrangements. ashpublications.orgkronosbio.com Entospletinib demonstrated clinical activity in HOXA9/MEIS1-driven AML. ashpublications.orgkronosbio.com Lanraplenib, a next-generation SYK inhibitor, has comparable potency and selectivity to entospletinib. ashpublications.orgkronosbio.com
Combination studies with lanraplenib and gilteritinib (B612023) (a FLT3 inhibitor) have shown robust antileukemic effects in preclinical models of FLT3 ITD-driven AML, resulting in dose- and time-dependent increases in myeloid differentiation and reductions in leukemic cell viability. ashpublications.org RNA-seq analysis indicated that lanraplenib abrogates multiple downstream FLT3-ITD leukemogenic signaling pathways. ashpublications.org
Data Table: Preclinical Findings of SYK Inhibition in Hematological Malignancies
| Disease Model | SYK Inhibitors Studied (Examples) | Key Preclinical Findings | Relevant this compound Data |
| Non-Hodgkin Lymphoma (NHL) | Fostamatinib, Entospletinib | Induction of apoptosis in cell lines and primary tumors; Activity in DLBCL and R/R NHL. frontiersin.orgresearchgate.netashpublications.org | Specific data for this compound not found in search results. |
| Chronic Lymphocytic Leukemia (CLL) | R406 (Fostamatinib), PRT318, P505-15 | Decreased chemokine secretion (CCL3, CCL4); Inhibition of cell migration and survival; Abrogation of microenvironment protective effects. nih.govnih.govspringermedizin.de | Specific data for this compound not found in search results. |
| Acute Myeloid Leukemia (AML) | Entospletinib, Lanraplenib, BAY61-3606, TAK-659 | Induction of differentiation; Impaired leukemia progression; Correlation between P-SYK levels and sensitivity; Comparable viability effects of entospletinib and lanraplenib; Synergy with FLT3 inhibitors. ashpublications.orgashpublications.orgkronosbio.comoncotarget.comhaematologica.org | Specific data for this compound not found in search results. |
Other Disease Models
Beyond acute lung injury, COVID-19 pathogenesis, and hematological malignancies, preclinical studies have explored the role of SYK inhibition in other disease models. SYK is involved in the pathogenesis of various autoimmune diseases, particularly those mediated by autoantibodies, such as immune thrombocytopenia (ITP), warm autoimmune hemolytic anemia (wAIHA), and rheumatoid arthritis (RA). bham.ac.uktandfonline.com SYK inhibition has been shown to ameliorate antibody-mediated pathology in rodent models of vasculitis, arthritis, ITP, AIHA, and glomerulonephritis. tandfonline.com
SYK is also implicated in the pathogenesis of fibrosis. nih.gov In silicosis, a subtype of progressive fibrosing interstitial lung disease, SYK was found to be expressed and phosphorylated in macrophages. nih.gov In vitro studies showed that silica (B1680970) exposure elevated P-SYK expression and pro-inflammatory cytokine production in macrophages, and inhibiting P-SYK with fostamatinib downregulated pro-inflammatory cytokine expression. nih.gov
SYK has also been identified as a potential therapeutic target in liver diseases, including liver fibrosis and liver cancer. nih.gov Inhibition of SYK activity has been shown to abrogate hepatic neutrophil infiltration and resident immune cell activation, suggesting its potential in immune cell-driven liver inflammation and steatosis. nih.gov
Malaria Models
Research into SYK inhibitors as potential antimalarial drugs is based on the presence of the SYK protein in human erythrocytes. Plasmodium falciparum growth within erythrocytes induces oxidative stress, leading to the phosphorylation of the erythrocyte membrane protein band 3 by SYK. This phosphorylation is associated with the release of microparticles and weakening of the host cell membrane, which may facilitate merozoite reinfection nih.govresearchgate.net. Studies using SYK inhibitors have shown a decrease in band 3 tyrosine phosphorylation in Plasmodium falciparum cellular cultures, suggesting that inhibiting SYK could block these events nih.govresearchgate.net. This mechanism highlights SYK as a potential target to disrupt the parasite's life cycle within red blood cells nih.govresearchgate.net.
Liver Fibrosis Models
SYK has been identified as a potential therapeutic target for liver fibrosis. Upregulation of SYK has been observed in hepatic fibrosis and cirrhosis in patients with conditions like hepatitis B and C, as well as non-alcoholic steatohepatitis (NASH) wjgnet.comnih.govnih.gov. SYK is expressed in various hepatic cells, including hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells nih.govresearchgate.net. In liver fibrosis, SYK activation in HSCs promotes their activation by increasing the expression of specific transcription factors related to HSC activation nih.gov. SYK also appears to be involved in crosstalk between hepatocytes and HSCs, where chronic liver injury can increase SYK expression in hepatocytes, further inducing SYK expression and fibrosis-related gene transcription in HSCs nih.gov. Preclinical studies using SYK inhibitors have demonstrated the suppression of liver fibrosis by inhibiting HSC activation in animal models nih.gov.
Solid Tumor Models (e.g., Breast Cancer, Colorectal Cancer, Lung Cancer)
The role of SYK in solid tumors is complex and appears to be context-dependent, acting as either a tumor suppressor or promoter depending on the cancer type and cellular context nih.govnih.govnih.govmdpi.com.
In breast cancer, SYK has been suggested to have a tumor suppressor role in some contexts. Loss or reduced expression of SYK has been associated with a higher degree of malignancy and poor prognosis nih.gov. Reintroduction of SYK into highly invasive breast carcinomas has been shown to reduce cell motility and invasive growth in animal xenograft models nih.gov. However, other studies suggest that inhibition of SYK kinase function may not necessarily confer a pro-proliferative or pro-invasive phenotype in breast epithelium or breast cancer cells oncotarget.com.
In colorectal cancer, SYK expression has been both positively and negatively associated with tumorigenesis mdpi.complos.org. Analysis of human colorectal tumors has revealed high SYK mRNA expression in some cases, suggesting a potential tumor promoter role plos.org. The long isoform of SYK (Syk (L)) appears to be highly expressed in the majority of tumor tissues and may be crucial for cell survival plos.org. Inhibition of SYK has shown cytotoxic effects on SYK-positive colorectal cancer cells in vitro plos.org.
In lung cancer, SYK has been suggested as a potential oncogenic driver in small cell lung cancer (SCLC), where its expression is elevated nih.govmdpi.com. Silencing SYK expression in SYK-positive SCLC cells has been shown to decrease cell growth and increase apoptosis nih.gov. In lung adenocarcinoma, macrophage SYK has been reported to promote immunosuppression in the tumor microenvironment frontiersin.org.
Pharmacodynamic Markers of this compound Activity in Preclinical Studies
Pharmacodynamic markers are used in preclinical studies to assess the biological effects of a compound and confirm target engagement. For SYK inhibitors like this compound, pharmacodynamic markers typically involve assessing the phosphorylation status of SYK and its downstream signaling molecules.
In preclinical studies of SYK inhibitors, including in the context of hematological malignancies like acute myeloid leukemia (AML), quantifying phosphorylated SYK (P-SYK) has been used as a marker for SYK activity oncotarget.com. Increasing levels of baseline P-SYK have been correlated with increasing sensitivity to small-molecule inhibitors targeting SYK oncotarget.com. Immunoblotting using antibodies specific for phosphorylated tyrosine residues on SYK, such as Y323 and Y525/526, can be used to assess SYK activation and the inhibitory effects of compounds oncotarget.com.
In the context of malaria, a pharmacodynamic marker for SYK inhibitor activity is the decrease in tyrosine phosphorylation of erythrocyte band 3 nih.govresearchgate.net. This indicates that the inhibitor is successfully blocking SYK-mediated phosphorylation events within the parasitized red blood cell nih.govresearchgate.net.
In solid tumor models, pharmacodynamic markers can include assessing the phosphorylation of downstream signaling molecules in pathways regulated by SYK, such as those involved in cell proliferation, survival, and immune cell activation aacrjournals.org. Changes in the expression or activation of immune cell populations within the tumor microenvironment can also serve as pharmacodynamic indicators of a SYK inhibitor's effect on the immune response nih.govfrontiersin.org.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 72202597 nih.gov |
| SYK | - (Protein, not a small molecule) |
| PHA-767491 | 11715767 harvard.edu |
| TAK-659 | - (Investigational drug, CID not readily available in search results) aacrjournals.org |
| BAY 61-3606 | - (SYK inhibitor, CID not readily available in search results) tandfonline.comalzdiscovery.org |
| R406 | - (Active metabolite of Fostamatinib, CID not readily available in search results) nih.govresearchgate.netmdpi.comalzdiscovery.org |
| Fostamatinib (R788) | - (Prodrug of R406, CID not readily available in search results) wjgnet.comfrontiersin.orgalzdiscovery.orgspandidos-publications.com |
| GS-9973 (Entospletinib) | - (SYK inhibitor, CID not readily available in search results) nih.govnih.gov |
| Cerdulatinib (PRT062070) | - (Dual SYK/JAK inhibitor, CID not readily available in search results) nih.govresearchgate.net |
| Piceatannol | - (SYK inhibitor, CID not readily available in search results) nih.gov |
| PRT062607 | - (SYK inhibitor, CID not readily available in search results) nih.gov |
| C-13 | - (Syk inhibitor, CID not readily available in search results) plos.org |
| SKLB-178 | - (Multikinase inhibitor including weak SYK inhibition, CID not readily available in search results) oncotarget.com |
| Imatinib | - (Tyrosine kinase inhibitor, CID not readily available in search results) researchgate.net |
| Syk Inhibitor II | - (Compound name, CID not readily available in search results) researchgate.netmrc.ac.uk |
| XMD11-50 | 46843906 harvard.edu |
| UNC2025 | - (MERTK inhibitor, CID not readily available in search results) spandidos-publications.com |
| R428 | - (AXL inhibitor, CID not readily available in search results) spandidos-publications.com |
| Gefitinib | - (EGFR inhibitor, CID not readily available in search results) mdpi.comoncotarget.com |
| Olaparib | - (PARP inhibitor, CID not readily available in search results) mdpi.com |
| Tucatinib | - (HER2 inhibitor, CID not readily available in search results) mdpi.com |
| DZD1516 | - (HER2 inhibitor, CID not readily available in search results) mdpi.com |
| Trastuzumab | - (Antibody, CID not readily available in search results) mdpi.com |
| Capecitabine | - (Chemotherapy drug, CID not readily available in search results) mdpi.com |
| T-DM1 | - (Antibody-drug conjugate, CID not readily available in search results) mdpi.com |
| Cisplatin | - (Chemotherapy drug, CID not readily available in search results) mdpi.com |
| Afatinib (BIBW2992) | - (EGFR inhibitor, CID not readily available in search results) mdpi.com |
| Cetuximab | - (Antibody, CID not readily available in search results) oncotarget.com |
| BI 1002494 | - (Compound name, CID not readily available in search results) oncotarget.com |
Data Table: Preclinical Findings in Disease Models
| Disease Model | Key Findings Related to SYK Inhibition (including potential effects of compounds like this compound) | Relevant Citations |
| Malaria (Plasmodium falciparum in erythrocytes) | Decreased tyrosine phosphorylation of erythrocyte band 3. Disruption of microparticle release and membrane weakening. Potential to disrupt parasite life cycle. | nih.govresearchgate.net |
| Liver Fibrosis | Suppression of liver fibrosis via inhibition of hepatic stellate cell activation. Reduction in fibrogenesis in animal models. Potential to ameliorate fibrosis in conditions like viral hepatitis and NASH. | wjgnet.comnih.govnih.gov |
| Breast Cancer (Solid Tumor) | Suggested tumor suppressor role in some contexts; loss associated with higher malignancy. Reintroduction can reduce motility and invasive growth in xenografts. Inhibition may not always confer pro-tumorigenic effects. | nih.govoncotarget.com |
| Colorectal Cancer (Solid Tumor) | Mixed association with tumorigenesis (promoter/suppressor). Syk (L) isoform may be crucial for cell survival. Inhibition shows cytotoxic effects on SYK-positive cells in vitro. | mdpi.complos.org |
| Lung Cancer (Solid Tumor) | Suggested oncogenic driver in SCLC; silencing decreases growth and increases apoptosis. Macrophage SYK promotes immunosuppression in lung adenocarcinoma. | nih.govmdpi.comfrontiersin.org |
| Solid Tumors (General) | SYK in tumor microenvironment immune cells (B cells, myeloid cells) can promote immunosuppression, growth, and metastasis. Targeting immune cell SYK may enhance anti-tumor immunity. | nih.govnih.gov |
Data Table: Pharmacodynamic Markers
| Marker | Relevance to SYK Activity | Detection Method | Application in Preclinical Studies | Relevant Citations |
| Phosphorylated SYK (P-SYK) | Indicates SYK activation. Levels can correlate with sensitivity to inhibitors. | Immunoblotting (antibodies for specific phosphosites like Y323, Y525/526). Immunohistochemistry. | Assessing target engagement and inhibitory effect of SYK inhibitors. Correlating baseline levels with response. | oncotarget.com |
| Tyrosine phosphorylation of erythrocyte band 3 | Specific marker for SYK activity in malaria-infected erythrocytes. | Proteomics, in vitro studies. | Assessing the impact of SYK inhibitors on a key SYK substrate in malaria models. | nih.govresearchgate.net |
| Phosphorylation of downstream signaling molecules (e.g., in pathways for proliferation, survival, immune activation) | Indicates activity of pathways regulated by SYK. | Immunoblotting, other signaling assays. | Assessing the functional consequences of SYK inhibition on cellular processes. | aacrjournals.org |
| Immune cell populations and activation markers in tumor microenvironment | Reflects the impact of SYK inhibition on immune cell function and the tumor immune response. | Flow cytometry, immunohistochemistry, cytokine analysis. | Evaluating the immune-modulating effects of SYK inhibitors in solid tumor models. | nih.govfrontiersin.org |
Advanced Methodologies in Syk in 11 Research and Drug Discovery
Structure-Based Drug Design (SBDD) and Virtual Screening Applications for Syk Inhibitors
Structure-Based Drug Design (SBDD) plays a crucial role in the discovery of Syk inhibitors by leveraging the three-dimensional structure of the Syk protein, often in complex with known ligands. rsc.orgresearchgate.netnih.gov This approach allows researchers to visualize the binding site and design molecules with complementary shapes and chemical properties to enhance binding affinity and specificity. nih.gov Virtual screening (VS) is a computational technique widely used in conjunction with SBDD to efficiently search large databases of chemical compounds for potential Syk inhibitors. mdpi.complos.orgnih.govresearchgate.netnih.govrsc.org By computationally evaluating how millions of compounds might bind to the Syk active site, VS can prioritize promising candidates for experimental testing, significantly accelerating the early stages of drug discovery. nih.gov Studies have successfully employed docking-based virtual screening to identify novel Syk inhibitor scaffolds from diverse chemical libraries, including natural product databases. mdpi.comnih.govrsc.org For instance, a virtual screening of a Chinese medicine database led to the identification of tanshinone I as a Syk inhibitor. mdpi.com Another study utilized structure-based virtual screening to identify novel indazole-3-carboxamide inhibitors of Syk. nih.gov
Ligand-Protein Interaction Analysis
A fundamental aspect of SBDD and virtual screening is the detailed analysis of the interactions between potential inhibitor molecules and the amino acid residues within the Syk binding site. mdpi.comrepo4.eu These interactions, including hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, are critical determinants of binding affinity and specificity. researchgate.net Identifying the key residues involved in ligand binding provides valuable insights for rational inhibitor design and optimization. mdpi.comfrontiersin.orgrsc.orgnih.gov For Syk inhibitors targeting the ATP-binding site, important interacting residues often include Leu377, Val385, Ala451, Lys458, Pro455, and Gln462. mdpi.comfrontiersin.orgrsc.orgnih.gov Analyzing the specific interaction patterns allows researchers to understand the binding mode of inhibitors and design analogs with improved interactions, leading to enhanced potency. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Syk Inhibitor Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structures of a set of compounds with their biological activities. nih.govresearchgate.netnih.govfrontiersin.orgacs.orgijpsr.com For Syk inhibitors, QSAR models can identify the key structural features and physicochemical properties that are essential for inhibitory potency. acs.orgijpsr.com By establishing mathematical relationships between molecular descriptors (representing structural features) and biological activity (e.g., IC50 values), QSAR models can predict the activity of new, untested compounds. nih.govresearchgate.netnih.govijpsr.com This is particularly valuable for designing and optimizing Syk inhibitor analogs, allowing researchers to prioritize the synthesis and testing of compounds predicted to have high potency and desirable properties. acs.org QSAR modeling can also be integrated with other computational approaches, such as reinforcement learning, to guide the de novo design of novel Syk inhibitors. nih.govresearchgate.netnih.govopenreview.net
Computational Approaches in Syk Inhibitor Discovery
Beyond SBDD, virtual screening, and QSAR, a range of other computational approaches are routinely employed in the discovery and optimization of Syk inhibitors. mdpi.comrepo4.euspandidos-publications.comharvard.edujneonatalsurg.commdpi.com These methods provide complementary insights into the behavior of molecules and their interactions with the Syk protein.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used computational technique that predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein, such as Syk, and estimates the binding affinity. mdpi.comresearchgate.netmdpi.comnih.govmdpi.com Docking studies help in understanding the potential binding modes of inhibitors and ranking compounds based on their predicted interaction energies. nih.gov Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. researchgate.netfrontiersin.orgfrontiersin.orgrsc.orgmdpi.comresearchgate.netjneonatalsurg.comresearchgate.netpsu.edunih.gov MD simulations provide information on the stability of the complex, conformational changes in the protein and ligand, and the persistence of specific interactions, offering a more realistic view of the binding event. researchgate.netfrontiersin.orgnih.gov Both molecular docking and MD simulations are valuable tools for validating virtual screening hits, refining inhibitor structures, and elucidating the molecular mechanisms of Syk inhibition. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgrsc.orgresearchgate.netpsu.edunih.gov
Generative Modeling and Reinforcement Learning
Recent advancements in artificial intelligence and machine learning have introduced generative modeling and reinforcement learning approaches to de novo drug design, including the discovery of Syk inhibitors. nih.govresearchgate.netnih.govrepo4.euresearchgate.net Generative models can learn the chemical space of known active molecules and generate novel molecular structures with desired properties, such as predicted Syk inhibitory activity and favorable drug-likeness. nih.govresearchgate.netnih.govrepo4.eu Reinforcement learning techniques can be employed to train algorithms to design molecules that optimize specific criteria, such as high binding affinity to Syk and desirable pharmacokinetic properties. nih.govresearchgate.netnih.govopenreview.netresearchgate.netitmo.ru This integration of QSAR with reinforcement learning has been successfully applied to generate novel Syk inhibitor candidates with predicted high potency and structural novelty. nih.govresearchgate.netnih.govopenreview.net
Genetic Modulation Techniques in Syk Research (e.g., Gene Knockdown, Knockout)
Genetic modulation techniques are essential experimental approaches used to study the biological functions of Syk and validate the effects of Syk inhibition in cellular and animal models. researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov Gene knockdown, often achieved using techniques like small interfering RNA (siRNA), reduces the expression levels of the Syk protein, allowing researchers to assess the impact of reduced Syk activity on specific cellular processes or signaling pathways. bmj.comnih.govresearchgate.net Gene knockout involves the complete deletion of the Syk gene, providing insights into the essential roles of Syk in development and various biological functions. nih.govresearchgate.netaai.org Studies utilizing Syk gene knockout models in mice have demonstrated the critical role of Syk in processes like B cell development and brown fat formation. nih.govaai.org These genetic approaches complement pharmacological studies with Syk inhibitors by providing a means to directly investigate the consequences of altering Syk expression or function. bmj.comnih.gov
Concluding Perspectives and Future Directions in Syk in 11 Research
Elucidation of Novel Syk-Dependent Signaling Pathways
While the classical role of Syk in ITAM-based signaling downstream of immunoreceptors is well-established, emerging research continues to uncover novel and context-dependent Syk-mediated pathways. Syk is known to activate downstream signaling cascades including the PI3K/AKT/mTOR, Ras/ERK, PLCγ/NFAT, and IKK/NFκB pathways. wikipedia.orgnih.gov Beyond these, Syk has been shown to activate targets such as the CARD9/CARMA1–BCL10–MALT1 pathway and the NLRP3 inflammasome, expanding its known signaling repertoire. nih.gov
Recent studies highlight the involvement of Syk in pathways beyond traditional immune responses. For instance, a novel signaling axis involving GM-CSF receptor/Syk/JNK/FOXO1/CD11c has been identified, which enhances cell migration and promotes atherosclerosis. nih.gov This suggests that Syk-IN-11 and similar inhibitors could potentially modulate such non-canonical Syk pathways. Furthermore, research in Ewing sarcoma has identified a novel Syk/c-MYC/MALAT1 signaling pathway critical for tumor cell proliferation, indicating Syk's involvement in oncogenic signaling outside of hematopoietic cancers. guidetopharmacology.org Future research with this compound could focus on dissecting the precise mechanisms by which it impacts these newly identified pathways and their contribution to disease pathogenesis.
Exploration of this compound in Underexplored Disease Contexts
The therapeutic application of Syk inhibitors has traditionally focused on B-cell lymphomas and autoimmune diseases. However, the broader understanding of Syk's involvement in various cellular processes and signaling pathways has opened avenues for exploring this compound in underexplored disease contexts.
Syk's role in the tumor microenvironment (TME) of solid tumors is an active area of investigation. While Syk can have a paradoxical role (tumor promoter or suppressor depending on the cancer type), its signaling in immune cells within the TME, such as macrophages and B cells, can promote immunosuppression and tumor growth. probes-drugs.orgguidetoimmunopharmacology.org Preclinical studies with other Syk inhibitors have shown potential in solid tumors like lung cancer, breast cancer, colorectal cancer, pancreatic cancer, melanoma, glioma, and neuroblastoma by reprogramming the TME and overcoming therapy resistance. probes-drugs.orgguidetoimmunopharmacology.orgnih.govuni.luguidetopharmacology.orgguidetoimmunopharmacology.org this compound could be investigated in these solid tumor types, particularly in modulating the immune cell components of the TME.
Beyond oncology, Syk is implicated in liver diseases, atherosclerosis, and even viral infections like COVID-19. nih.govnih.govnih.govnih.govguidetopharmacology.orgharvard.edu Its role in inflammation and immune responses suggests potential therapeutic applications in these conditions. Exploring the efficacy of this compound in preclinical models of these underexplored diseases could reveal new therapeutic opportunities.
Development of Predictive Biomarkers for Syk Inhibition Efficacy in Preclinical Studies
Identifying predictive biomarkers is crucial for optimizing the use of targeted therapies like Syk inhibitors and for patient stratification in future clinical trials. In the preclinical setting, research is focused on identifying markers that can predict the likelihood of response to Syk inhibition.
Studies have investigated the expression level and activation status of Syk itself as potential biomarkers. For instance, high SYK expression has been explored as a prognostic indicator in glioma and colorectal cancer, although its predictive value for Syk inhibitor response requires further investigation due to its dual role in tumorigenesis. uni.luguidetopharmacology.orgsigmaaldrich.com
Beyond Syk expression, researchers are exploring biomarkers related to downstream signaling pathways modulated by Syk. Given Syk's influence on pathways like PI3K/AKT and MAPK, the activation status or expression levels of components within these pathways could serve as predictive markers. wikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.org The identification of Syk pathway activation biomarkers is an ongoing area of research. sigmaaldrich.com
Preclinical studies utilizing this compound could incorporate comprehensive biomarker analysis to identify factors that correlate with sensitivity or resistance to its effects. This could involve analyzing gene expression profiles, protein phosphorylation patterns, and the cellular composition of the disease microenvironment in response to this compound treatment.
Combination Therapeutic Strategies Involving this compound in Preclinical Settings
Given the complexity of many diseases driven by aberrant signaling, combination therapy approaches involving Syk inhibitors are being actively explored in preclinical models to enhance efficacy and overcome resistance mechanisms.
In acute myeloid leukemia (AML), Syk inhibitors, including the next-generation inhibitor Lanraplenib (B608459) (LANRA), have shown promising preclinical activity in combination with other targeted agents such as FLT3 inhibitors (e.g., gilteritinib), BCL-2 inhibitors (e.g., venetoclax), and menin inhibitors, as well as with conventional chemotherapy like cytarabine. wikipedia.orgnih.govguidetoimmunopharmacology.orgharvard.edu These combinations aim to target multiple oncogenic pathways simultaneously.
Preclinical studies in solid tumors have also investigated combining Syk inhibition with chemotherapy, immunotherapy (such as anti-PDL1 antibodies), and radiotherapy. guidetoimmunopharmacology.orgnih.govnih.gov The rationale is that modulating Syk activity, particularly in immune cells within the TME, can enhance the effectiveness of these other treatment modalities.
Future preclinical research with this compound could focus on evaluating its synergistic potential in combination with a range of existing and novel therapeutic agents in various disease models. This would involve assessing the combination effects on disease progression, signaling pathways, and the cellular microenvironment.
Preclinical Combination Study Examples with Syk Inhibitors:
| Syk Inhibitor | Combination Agent(s) | Disease Context | Observed Effect (Preclinical) | Source |
| Lanraplenib | Gilteritinib (B612023) (FLT3 inhibitor) | FLT3-ITD AML | Robust antileukemic effects, increased myeloid differentiation | wikipedia.orgnih.gov |
| Lanraplenib | Venetoclax (BCL-2 inhibitor) | Genetically defined AML | Compelling antiproliferative activity | nih.gov |
| Lanraplenib | SNDX-5613 (Menin inhibitor) | Genetically defined AML | Compelling antiproliferative activity | nih.gov |
| Lanraplenib | Cytarabine (Chemotherapy) | AML (various backgrounds) | Increased cell death (additive) | harvard.edu |
| Fostamatinib (B613848) | Anti-PDL1 mAb + Radiation | Neuroblastoma | Enhances responses, reshapes TME | nih.gov |
| BAY 61-3606 | Chemotherapeutic drugs | Neuroblastoma | Enhanced cytotoxicity | guidetoimmunopharmacology.org |
| Syk Inhibitors | PI3K or mTOR inhibitors | AML | Synergize to induce differentiation | wikipedia.org |
Addressing Challenges in this compound Research and Translational Potential
Despite the significant progress in understanding Syk biology and the potential of Syk inhibitors, several challenges remain in translating preclinical findings to clinical success. One key challenge is the complex and sometimes contradictory role of Syk in different cancer types, acting as a tumor promoter in some and a tumor suppressor in others. probes-drugs.orgguidetoimmunopharmacology.org This necessitates careful patient selection and a deep understanding of the specific disease context.
Another challenge is the need for highly selective Syk inhibitors to minimize off-target effects, although this compound is described as selective. probes-drugs.org Further research is needed to fully characterize the specificity profile of this compound and its potential interactions with other kinases.
Addressing resistance mechanisms is also crucial for the long-term success of Syk inhibition. Preclinical studies exploring mechanisms of acquired resistance to Syk inhibitors and strategies to overcome them, potentially through rational combination therapies, are essential.
The translational potential of this compound lies in its ability to selectively target Syk-driven pathways implicated in various diseases. Future research needs to focus on rigorous preclinical validation in relevant disease models, identification and validation of predictive biomarkers, and careful design of early-phase clinical trials based on a strong mechanistic understanding. The potential for repurposing Syk inhibitors for conditions like COVID-19 also highlights their broad translational relevance. probes-drugs.orgnih.govguidetopharmacology.orgharvard.edu
Overcoming these challenges through continued rigorous research will be key to fully realizing the therapeutic potential of this compound and other Syk inhibitors.
Q & A
Q. How do researchers determine the optimal inhibitory concentration of Syk-IN-11 in kinase activity assays?
To establish the inhibitory concentration (IC50), researchers typically perform dose-response experiments using recombinant Syk kinase in biochemical assays. Serial dilutions of this compound are tested against a substrate (e.g., ATP), with fluorescence or luminescence-based readouts quantifying kinase activity. Data are normalized to controls (e.g., DMSO-only wells) and analyzed using nonlinear regression models (e.g., log(inhibitor) vs. response curves). Validation requires triplicate experiments and comparison to known Syk inhibitors .
Q. What experimental controls are essential for validating this compound specificity in cellular models?
Key controls include:
- Positive controls : Cells treated with a well-characterized Syk inhibitor (e.g., R406).
- Negative controls : Cells treated with a structurally unrelated kinase inhibitor.
- Vehicle controls : DMSO or solvent-only treatments.
- Genetic controls : Syk-knockout or siRNA-mediated Syk knockdown cells to confirm target dependency. Data interpretation should include statistical analysis (e.g., ANOVA) to rule out off-target effects .
Q. How should researchers design time-course experiments to assess this compound’s pharmacodynamic effects?
Time-course studies require predefined sampling intervals (e.g., 0, 1, 3, 6, 12, 24 hours post-treatment). Phosphorylation levels of Syk downstream targets (e.g., PLCγ2, ERK) are measured via Western blot or phospho-flow cytometry. Parallel experiments using metabolic inhibitors (e.g., cycloheximide) can distinguish direct vs. indirect effects. Data should include error bars from biological replicates and a rationale for timepoint selection based on prior kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported kinase inhibition profiles across studies?
Contradictions may arise from assay variability (e.g., ATP concentrations, kinase isoforms). To address this:
- Perform orthogonal assays (e.g., thermal shift assays, SPR for binding affinity).
- Use standardized protocols from repositories like KinomeScan.
- Compare data against published pan-kinase inhibitor profiles to identify assay-specific artifacts.
- Apply meta-analysis tools (e.g., fixed-effects models) to reconcile discrepancies .
Q. What strategies optimize this compound’s solubility and stability in in vivo pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., PEG-300) or lipid-based nanoparticles.
- Stability testing : Conduct LC-MS/MS under physiological conditions (pH 7.4, 37°C) to assess degradation.
- Pharmacokinetic sampling : Collect plasma/tissue at multiple timepoints and quantify via HPLC with internal standards (e.g deuterated this compound).
- Data normalization : Correct for batch effects using mixed-effects models .
Q. How should researchers design a CRISPR-Cas9 screen to identify synthetic lethal partners of this compound in hematologic malignancies?
- Library selection : Use a genome-wide sgRNA library (e.g., Brunello) with controls for transduction efficiency.
- Screening conditions : Treat cells with this compound at IC50 and IC90 doses for 14–21 days.
- Data analysis : Apply MAGeCK or BAGEL algorithms to identify enriched/depleted sgRNAs.
- Validation : Confirm hits via siRNA knockdown and synergy assays (e.g., Chou-Talalay combination index) .
Methodological Considerations
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in high-content imaging assays?
- Image preprocessing : Use CellProfiler for background subtraction and segmentation.
- Dose-response modeling : Fit data with a four-parameter logistic model (4PL) in GraphPad Prism.
- Multiple testing correction : Apply Benjamini-Hochberg FDR control for phenotypic endpoints.
- Reproducibility : Share raw images and analysis pipelines via repositories like Zenodo .
Q. How can researchers validate this compound’s target engagement in primary immune cells?
- Cellular thermal shift assay (CETSA) : Lyse cells after this compound treatment, heat-denature proteins, and quantify Syk aggregation via Western blot.
- Proteome profiling : Use affinity-based probes (e.g., kinobeads) coupled with mass spectrometry.
- Functional readouts : Measure cytokine secretion (e.g., IL-2, TNF-α) via ELISA or multiplex assays .
Data Management and Reproducibility
Q. What metadata standards should accompany this compound screening datasets in public repositories?
Include:
Q. How can researchers address batch effects in multi-laboratory this compound synergy studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
